1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
CAS No.: 1245772-29-5
Cat. No.: VC6885367
Molecular Formula: C11H11N3O3
Molecular Weight: 233.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245772-29-5 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.227 |
| IUPAC Name | 1-methyl-5-[(4-nitrophenoxy)methyl]pyrazole |
| Standard InChI | InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3 |
| Standard InChI Key | KGTZXQCDYFTLNB-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol . The structure combines a pyrazole ring with a methyl group at position 1 and a 4-nitrophenoxymethyl group at position 5 (Figure 1).
Structural Depiction and Key Features
The pyrazole ring (C₃H₃N₂) serves as the core scaffold. Key substituents include:
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Methyl group (-CH₃) at position 1, enhancing steric bulk and influencing electronic properties.
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(4-Nitrophenoxy)methyl group at position 5, comprising a phenoxy moiety with a nitro (-NO₂) group at the para position. This group introduces electron-withdrawing effects and potential hydrogen-bonding interactions .
Figure 1: 2D structure of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step pathway involving:
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Formation of the pyrazole core: Condensation of hydrazine derivatives with diketones or β-ketoesters .
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Introduction of the (4-nitrophenoxy)methyl group: Nucleophilic substitution between 5-(chloromethyl)-1-methyl-1H-pyrazole and 4-nitrophenol in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF.
Reaction Scheme:
Optimization and Yield
Typical yields range from 40–60% after purification by column chromatography (silica gel, ethyl acetate/hexane) . Critical parameters include:
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Temperature: 80–100°C
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Reaction time: 12–24 hours
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Molar ratio: 1:1.2 (pyrazole derivative to 4-nitrophenol)
| Reactant | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-(Chloromethyl)-1-methyl | DMF | K₂CO₃ | 80 | 45 |
| 5-(Bromomethyl)-1-methyl | Acetone | Cs₂CO₃ | 60 | 52 |
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility:
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Polar solvents: Soluble in DMSO, DMF, and acetone.
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Non-polar solvents: Insoluble in hexane or diethyl ether.
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Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1600 cm⁻¹ (C=N pyrazole) .
Table 2: Key Spectroscopic Signals
| Technique | Signal (δ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 2.45 | Methyl group |
| IR | 1530 | Nitro group |
| LC-MS | 248.1 [M+H]⁺ | Molecular ion |
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